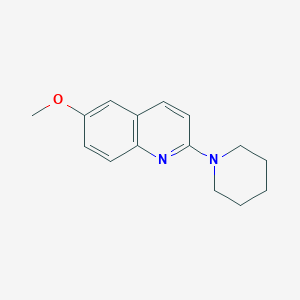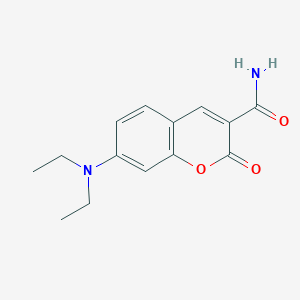
6-Methoxy-2-(piperidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-(piperidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methoxy group at the 6-position and a piperidinyl group at the 2-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(piperidin-1-yl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Piperidinyl Substitution: The piperidinyl group can be introduced at the 2-position through nucleophilic substitution reactions using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and scalability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity.
化学反応の分析
Types of Reactions
6-Methoxy-2-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced quinoline derivatives.
Substitution: The methoxy and piperidinyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated quinoline derivatives, piperidine, methanol, and suitable bases or acids.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
科学的研究の応用
6-Methoxy-2-(piperidin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-Methoxy-2-(piperidin-1-yl)quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
類似化合物との比較
Similar Compounds
6-Methoxyquinoline: Lacks the piperidinyl group, resulting in different biological activities.
2-(Piperidin-1-yl)quinoline: Lacks the methoxy group, leading to variations in chemical reactivity and biological properties.
Quinoline: The parent compound without any substitutions, used as a reference for comparing the effects of different substituents.
Uniqueness
6-Methoxy-2-(piperidin-1-yl)quinoline is unique due to the combined presence of the methoxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
特性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
6-methoxy-2-piperidin-1-ylquinoline |
InChI |
InChI=1S/C15H18N2O/c1-18-13-6-7-14-12(11-13)5-8-15(16-14)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3 |
InChIキー |
HFZJRUAQASJRLN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15120897.png)
![N-[1-(2-tert-butylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15120902.png)
![4-{2-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B15120903.png)
![4-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120915.png)
![4-[(4-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120922.png)
![5-Fluoro-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B15120925.png)

![6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B15120934.png)
![4-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15120954.png)
![5-Chloro-6-{[1-(pyridin-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile](/img/structure/B15120956.png)
![4-chloro-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B15120960.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methanesulfonylpiperidine](/img/structure/B15120963.png)
![4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B15120975.png)
![4,4-Difluoro-1-{1-[(2-methylphenyl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B15120983.png)
